Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate typically involves multiple steps. One common method starts with the bromination of a suitable phenylacetate precursor. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include an inert solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate.
Next, the cyano group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the brominated intermediate with a cyanide source such as sodium cyanide or potassium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Finally, the trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst like copper or palladium. The reaction conditions may vary depending on the specific reagent and catalyst used, but they generally involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. Additionally, purification steps such as recrystallization, distillation, or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to introduce additional functional groups such as hydroxyl or carbonyl groups.
Trifluoromethylation: The trifluoromethyl group can participate in further functionalization reactions, such as cross-coupling reactions with boronic acids or organometallic reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas, palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2)
Trifluoromethylation: Trifluoromethyl iodide (CF3I), trifluoromethyltrimethylsilane (TMSCF3), copper or palladium catalyst
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups
Reduction: Amines, aldehydes, or alcohols
Oxidation: Hydroxylated or carbonylated phenylacetates
Trifluoromethylation: Trifluoromethylated derivatives with additional functional groups
Scientific Research Applications
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its ability to interact with biological targets in pests and pathogens.
Materials Science: It is employed in the synthesis of advanced materials such as polymers, coatings, and electronic components, where the trifluoromethyl group imparts unique properties like hydrophobicity and thermal stability.
Chemical Biology: The compound is used as a probe or building block in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano group can form strong interactions with active sites, while the trifluoromethyl group enhances binding affinity and metabolic stability. In agrochemicals, the compound may disrupt essential biological processes in pests or pathogens, leading to their death or inhibition. The bromine atom and cyano group can participate in covalent bonding with target proteins, while the trifluoromethyl group modulates the compound’s physicochemical properties.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-4-(trifluoromethyl)phenylacetate can be compared with similar compounds such as:
Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate: Lacks the cyano group, which may result in different reactivity and biological activity.
Ethyl 2-cyano-4-(trifluoromethyl)phenylacetate: Lacks the bromine atom, which affects its ability to undergo nucleophilic substitution reactions.
Ethyl 2-bromo-3-cyano-4-methylphenylacetate: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties and applications.
The uniqueness of this compound lies in the combination of the bromine, cyano, and trifluoromethyl groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 2-[2-bromo-3-cyano-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-4-9(12(14,15)16)8(6-17)11(7)13/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJGEVBVWYNEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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